Glutaramic acid
Overview
Description
Glutamic acid is an amino acid that occurs in substantial amounts as a product of the hydrolysis of proteins . It is used to form proteins in the body and turns into glutamate, a chemical that helps nerve cells in the brain send and receive information from other cells . It may be involved in learning and memory .
Synthesis Analysis
The green synthesis of glutaric acid has been studied using joint test technology and density functional theory calculations . The reaction mechanism underlying this synthesis remains controversial .
Molecular Structure Analysis
Glutamic acid has the ability to form a negatively charged side chain, which plays a major role in intra and intermolecular interactions of proteins, peptides, and enzymes . An exhaustive conformational analysis has been performed for all eight possible forms at B3LYP/cc-pVTZ level .
Chemical Reactions Analysis
The reaction mechanism of the green synthesis of glutaric acid involves the use of environmentally friendly, inexpensive, and easily available hydrogen peroxide to replace traditional high-polluting oxidants . This fundamentally eliminates pollution sources .
Physical and Chemical Properties Analysis
Glutamic acid is a white, odorless, and crystalline solid at room temperature . It is highly soluble in water but insoluble in organic solvents like ether, benzene, and chloroform . The melting point of L-glutamic acid is around 200-220 °C (392-428 °F) .
Scientific Research Applications
1. Enhancing Salty Taste in Foods
Glutamic acid is investigated for its ability to enhance the salty taste in foods, particularly in solutions with reduced sodium chloride content. This is important for developing low-sodium products without compromising taste. Glutamates like monosodium glutamate (MSG) and monoammonium glutamate (MAG) have shown a greater capacity to enhance salty taste compared to nucleotides like disodium inosinate (IMP) and disodium guanylate (GMP) (Rocha et al., 2020).
2. Electrochemical Sensor Development for Glutamate Detection
Glutamate's role in clinical applications and food processing industries has led to increased research in developing electrochemical sensors for its detection. This involves utilizing micro and nanostructured sensor platforms to enhance critical characteristics like sensitivity and biocompatibility (Jamal et al., 2018).
3. Biosynthesis of Glutamic Acid in Fermented Foods
Studies on traditional fermented foods like “tapaipulut” have explored the potential of lactic acid bacteria in the biosynthesis of glutamic acid. This research is significant for understanding the microbial processes in fermented foods and potentially for developing new fermentation-based products (Ishak et al., 2017).
4. Role in Sensory and Metabolic Functions
Glutamic acid is vital in cellular and systemic functions, including as a source of energy and as a precursor of key biological molecules. It also acts as an excitatory neurotransmitter in the mammalian central nervous system and is responsible for the umami taste in foods (Albarracín et al., 2016).
5. Glutamine in Clinical Nutrition
The study of glutamine metabolism by Hans Adolf Krebs laid the foundation for using glutamine in clinical nutrition. This research highlighted the significant role of glutamine in various metabolic processes and its therapeutic potential in clinical settings (Malcolm, 2014).
6. Role in Blood Coagulation
Research on glutamic acid modifications, like 4-carboxyglutamate, shows its importance in blood coagulation and the binding of calcium ions. This modification is also associated with diseases such as osteoporosis and atherosclerosis, highlighting the medical relevance of understanding glutamic acid's roles (Shah & Khan, 2020).
7. Glutamic Acid in Plant Growth and Development
Glutamic acid is essential in plant growth, acting as a precursor for amino acids and playing a role in reducing cold stress damage in plants. Studies on its effects on crops like Kimchi cabbage under low-temperature stress provide insights into its agricultural applications (Sim et al., 2022).
8. Corrosion Inhibition for Metals
Glutamic acid and its derivatives have been explored as potential corrosion inhibitors for metals. The efficiency of glutamic acid as a corrosion inhibitor varies depending on experimental conditions, making it a subject of significant interest in materials science (Hamadi et al., 2018).
9. Glutaminolysis in Cancer Cell Metabolism
Glutamine metabolism, particularly glutaminolysis, is critical for cancer cells. It sustains ATP levels and supports cell growth and proliferation. Understanding this process provides insights into the metabolic peculiarities of cancer cells and potential therapeutic targets (Dúran & Hall, 2012).
10. Inhibitory Effects in Mycotoxin-Induced Abnormalities
Glutamic acid supplementation in animal feed has been shown to ameliorate mycotoxin-induced abnormalities in the intestinal structure and expression of amino acid transporters in young pigs. This suggests its role in improving animal health and countering the adverse effects of toxins in feed (Duan et al., 2014).
Mechanism of Action
Target of Action
Glutaramic acid, also known as Glutamic acid or 5-amino-5-oxopentanoic acid, primarily targets ionotropic and metabotropic glutamate receptors . These receptors are crucial in brain function, serving as the most widespread neurotransmitters .
Mode of Action
This compound interacts with its targets by activating both ionotropic (non-NMDA (AMPA and kainate) and NMDA) and metabotropic glutamate receptors . . Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Biochemical Pathways
This compound plays a significant role in various biochemical pathways. It is involved in the biosynthesis of proteins and serves as a precursor for the synthesis of GABA in GABAergic neurons . This compound is also involved in the glutamate-glutamine cycle , which is crucial for maintaining the balance of these amino acids in the body.
Pharmacokinetics
The pharmacokinetics of this compound are complex. After administration, it demonstrates high affinity to organs with a high degree of vascularization (lungs and heart) and elimination (kidney) . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.
Result of Action
The action of this compound results in several molecular and cellular effects. It is considered to be nature’s “Brain food” by improving mental capacities . It helps speed the healing of ulcers, gives a “lift” from fatigue, and helps control alcoholism, schizophrenia, and the craving for sugar .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in plants, glutamic acid reshapes the plant microbial community and enriches populations of Streptomyces . This suggests that the compound’s action can be influenced by the presence of other organisms in its environment.
Safety and Hazards
Future Directions
Abnormal glutamatergic signaling has been implicated in a wide variety of psychiatric and neurologic disorders . Although recent studies have begun to link regulation of glutamate transporters to the pathogenesis of these disorders, it will be difficult to determine how regulation influences signaling or pathophysiology of glutamate without a better understanding of the mechanisms involved .
Biochemical Analysis
Biochemical Properties
Glutaramic acid is an essential building block of proteins and serves as a precursor for the synthesis of other amino acids, such as glutamine, proline, and arginine . It interacts with several enzymes, including glutamate dehydrogenase and glutamine synthetase, which facilitate its conversion into other metabolites . The interactions of this compound with these enzymes are crucial for maintaining the balance of nitrogen in the body and for the synthesis of neurotransmitters like gamma-aminobutyric acid (GABA) .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a neurotransmitter in the central nervous system, where it binds to glutamate receptors, such as NMDA, AMPA, and kainate receptors . These interactions trigger a cascade of signaling events that affect neuronal communication, synaptic plasticity, and memory formation . Additionally, this compound plays a role in the regulation of gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific receptors and enzymes. For instance, it activates ionotropic and metabotropic glutamate receptors, leading to the influx of calcium ions and the activation of downstream signaling pathways . This activation can result in changes in gene expression, enzyme activity, and cellular metabolism . Furthermore, this compound can act as an allosteric modulator of certain enzymes, enhancing or inhibiting their activity depending on the cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation are influenced by factors such as pH, temperature, and the presence of other biomolecules . Over time, this compound can undergo oxidative deamination, leading to the formation of alpha-ketoglutarate and ammonia . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce neurotoxicity and affect cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can enhance cognitive function and synaptic plasticity . At high doses, this compound can induce excitotoxicity, leading to neuronal damage and cell death . Studies have also shown that excessive levels of this compound can disrupt the blood-brain barrier and cause neuroinflammation . Therefore, it is crucial to carefully regulate the dosage of this compound in experimental settings to avoid adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the Krebs cycle and the urea cycle . It is synthesized from alpha-ketoglutarate through the action of glutamate dehydrogenase and can be converted into glutamine by glutamine synthetase . Additionally, this compound serves as a precursor for the synthesis of neurotransmitters, such as GABA and glutathione . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various physiological functions .
Transport and Distribution
Within cells, this compound is transported and distributed through specific transporters and binding proteins . The excitatory amino acid transporters (EAATs) are responsible for the uptake of this compound into neurons and glial cells . Once inside the cell, this compound can be stored in vesicles or transported to mitochondria for further metabolism . The distribution of this compound within tissues is regulated by its interactions with transporters and binding proteins, ensuring its availability for various cellular processes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol, mitochondria, and synaptic vesicles . Its activity and function are influenced by its subcellular localization, as it can interact with different enzymes and receptors depending on its location . For example, in the mitochondria, this compound is involved in energy production and the synthesis of metabolic intermediates . In synaptic vesicles, it acts as a neurotransmitter, facilitating neuronal communication . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
Properties
IUPAC Name |
5-amino-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H2,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFMAONWNTUZEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179983 | |
Record name | Glutaramic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25335-74-4 | |
Record name | 5-Amino-5-oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25335-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutaramic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025335744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glutaramic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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